molecular formula C14H13BBrClO3 B1284262 (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid CAS No. 849052-17-1

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Cat. No. B1284262
M. Wt: 355.42 g/mol
InChI Key: VJOGFKWLTLTDCH-UHFFFAOYSA-N
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Description

The compound "(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid" is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their utility in various organic synthesis reactions, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves halogenation and coupling reactions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile was achieved through bromodeboronation of phenylboronic acid derivatives, demonstrating the generality of halodeboronation transformations . Similarly, ω-(4-Bromophenyl)alkanoic acids were synthesized from bromoalkenylbenzenes through a sequence of hydroboration, thermal isomerization, and oxidation, followed by a cross-coupling reaction to form boronates . These methods highlight the potential pathways that could be adapted for the synthesis of "(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid".

Molecular Structure Analysis

Boronic acids' molecular structures are characterized by the trivalent boron atom. In a study of 3-bromophenylboronic acid, a variety of experimental and computational techniques were used to analyze the structure, including FT-IR, FT-Raman, NMR, UV-Vis spectroscopy, and density functional theory (DFT) calculations . These techniques could be applied to determine the molecular structure of "(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid" and to understand its electronic properties, such as HOMO-LUMO energies and molecular electrostatic potential.

Chemical Reactions Analysis

Aryl boronic acids are known to participate in Pd-catalyzed cross-coupling reactions, which are useful for creating biaryl structures . The synthesis of 2-aryl- and 2-heteroaryl-substituted benzoquinones via cross-coupling of boronic acids with aromatic halides further exemplifies the versatility of boronic acids in chemical synthesis . These reactions are relevant to the potential reactivity of "(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid" in forming complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. For example, the synthesis of 3-borono-5-fluorobenzoic acid involved a two-step reaction that yielded an important intermediate for organic synthesis . The properties of such intermediates are crucial for their application in the synthesis of various organic materials. The synthesis of bromo-substituted boron complexes also provides insight into the properties of brominated boronic acids . These studies can inform the expected properties of "(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid", such as solubility, stability, and reactivity.

Scientific Research Applications

Boronic Acid Derivatives in Synthetic Chemistry

Boronic Acid in Halodeboronation

Halodeboronation, which involves the conversion of aryl boronic acids to halides, is another significant application. A study on the synthesis of 2-bromo-3-fluorobenzonitrile demonstrated the halodeboronation of various aryl boronic acids, highlighting the versatility of these compounds in organic synthesis (Szumigala et al., 2004).

Macrocyclic Chemistry and Boronic Esters

In macrocyclic chemistry, boronic esters derived from aryl boronic acids, such as 2-methylphenyl-, 3-methylphenyl-, and 4-methylphenyl-boronic acids, have been explored for constructing complex molecular structures. These compounds play a crucial role in creating diversified molecular architectures (Fárfan et al., 1999).

Non-Linear Optical Materials

Boronic acids are also being investigated for their potential in the synthesis of non-linear optical (NLO) materials. For example, a study involving the synthesis of novel pyrimidine analogs via Suzuki cross-coupling reaction using aryl/heteroaryl boronic acids provided insights into the electronic and structural relationship of these compounds, which is crucial for understanding their NLO properties (Malik et al., 2020).

Applications in Nanotechnology

The utility of phenyl boronic acids extends to nanotechnology, where they function as binding ligands and aid in the surface modification of materials like carbon nanotubes. This application is crucial for developing sensors and other advanced materials (Mu et al., 2012).

Future Directions

The future directions for this compound would depend on its potential applications. Boronic acids are widely used in organic synthesis, medicinal chemistry, and materials science, suggesting that this compound could have a variety of potential uses .

properties

IUPAC Name

[3-bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BBrClO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOGFKWLTLTDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC2=CC=CC=C2Cl)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BBrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584499
Record name {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

CAS RN

849052-17-1, 871126-00-0
Record name {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid
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